GSK-7975A - 1253186-56-9

GSK-7975A

Catalog Number: EVT-270241
CAS Number: 1253186-56-9
Molecular Formula: C18H12F5N3O2
Molecular Weight: 397.305
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK-7975A is an potent and orally active inhibitors of ORAI1 (calcium release-activated calcium modulator ). GSK-7975A prevents Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models. GSK-7975A inhibited toxin-induced activation of ORAI1 and/or activation of Ca(2+) currents after Ca(2+) release, in a concentration-dependent manner, in mouse and human pancreatic acinar cells (inhibition >90% of the levels observed in control cells). ORAI1 inhibitors might be developed for the treatment of patients with pancreatitis.
Overview

GSK-7975A is a potent and selective inhibitor of the calcium release-activated calcium channel, specifically targeting the Orai1 protein. Developed by GlaxoSmithKline, this compound plays a significant role in modulating calcium influx in cells, which is crucial for various physiological processes, including muscle contraction, secretion, and cell proliferation. GSK-7975A has gained attention in research for its potential therapeutic applications in conditions associated with dysregulated calcium signaling.

Source and Classification

GSK-7975A is classified as a heterocyclic compound and is recognized for its ability to inhibit store-operated calcium entry. It has been characterized as an effective blocker of the calcium release-activated calcium current (I_CRAC), primarily in human embryonic kidney cells and rat basophilic leukemia cells. The compound's pharmacological characterization indicates that it exhibits a slow onset of inhibition, necessitating prolonged preincubation to achieve effective blockade of calcium entry .

Synthesis Analysis

The synthesis of GSK-7975A involves several steps utilizing established organic chemistry techniques. The compound can be synthesized through a multi-step process that includes:

  1. Formation of Heterocyclic Structures: The synthesis begins with the preparation of aryl lithium species through halogen-lithium exchange, followed by reactions with phenylboronic acids to form borinic acids.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions to yield the desired heterocyclic frameworks.
  3. Purification: The final products are purified using flash chromatography, ensuring high yields and purity levels.

Recent studies have reported optimized synthetic routes that allow for the generation of various analogues of GSK-7975A, enhancing its utility in pharmacological research .

Molecular Structure Analysis

The molecular structure of GSK-7975A is characterized by a complex arrangement of functional groups that contribute to its biological activity. Key features include:

  • Heterocyclic Moieties: The presence of multiple aromatic rings facilitates π-π stacking interactions with target proteins.
  • Functional Groups: Specific substituents such as amides and fluorinated groups enhance solubility and binding affinity to the Orai1 channel.

Detailed structural analyses using techniques like X-ray crystallography have provided insights into the spatial arrangement of atoms within GSK-7975A, revealing critical interaction sites that are essential for its inhibitory action .

Chemical Reactions Analysis

GSK-7975A undergoes various chemical reactions that are pivotal for its activity:

  1. Binding Interactions: The compound interacts with the Orai1 channel through hydrogen bonding and hydrophobic interactions, which stabilize its binding.
  2. Electrophysiological Assays: Studies have demonstrated that GSK-7975A effectively inhibits store-operated calcium entry by blocking the I_CRAC current in a concentration-dependent manner .
  3. Variability in Inhibition: Different concentrations and incubation times affect the efficacy of GSK-7975A, highlighting the importance of experimental conditions in pharmacological studies .
Mechanism of Action

The mechanism by which GSK-7975A exerts its effects involves several key processes:

  1. Inhibition of Orai1 Channels: GSK-7975A binds directly to the Orai1 pore-forming subunit, blocking calcium influx when intracellular calcium stores are depleted.
  2. Alteration of Calcium Dynamics: By inhibiting store-operated calcium entry, GSK-7975A alters cellular calcium dynamics, impacting various signaling pathways involved in cell function .
  3. Slow Onset of Action: The compound requires extended preincubation periods to achieve optimal inhibition, suggesting a complex interaction with cellular components that may involve conformational changes in the Orai1 channel .
Physical and Chemical Properties Analysis

GSK-7975A possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 331.34 g/mol.
  • Solubility: Demonstrates good solubility in organic solvents, which is beneficial for laboratory applications.
  • Stability: Exhibits stability under physiological conditions but may hydrolyze under extreme pH or temperature variations .

These properties make GSK-7975A suitable for various experimental setups aimed at studying calcium signaling.

Applications

GSK-7975A has several scientific applications:

  1. Research Tool: It serves as a valuable tool for investigating store-operated calcium entry mechanisms in cellular physiology.
  2. Therapeutic Potential: Due to its ability to modulate calcium signaling, GSK-7975A is being explored for potential therapeutic applications in diseases characterized by aberrant calcium homeostasis, such as cancer and neurodegenerative disorders .
  3. Development of Probes: Researchers are developing molecular probes based on GSK-7975A to study specific aspects of calcium signaling pathways more effectively .
Introduction to Calcium Signaling and Store-Operated Calcium Entry (SOCE)

Physiological Roles of SOCE in Cellular Functions

SOCE orchestrates Ca²⁺ signals essential for the activation, proliferation, and effector functions of numerous cell types. In immune cells, SOCE-mediated Ca²⁺ influx is a non-redundant trigger for key inflammatory pathways. GSK-7975A, a potent and orally bioavailable CRAC channel inhibitor, effectively demonstrates this by reducing FcεRI-dependent Ca²⁺ influx in human lung mast cells (HLMCs). At concentrations of approximately 3 µM, GSK-7975A suppresses the release of pre-formed mediators like histamine and leukotriene C4 (LTC4) by up to 50%. Furthermore, it significantly inhibits the production and secretion of pro-inflammatory cytokines, including IL-5, IL-8, IL-13, and TNFα, in both human and rat mast cell preparations [1] [4] [5]. This broad anti-inflammatory effect underscores the centrality of SOCE in mast cell degranulation and cytokine signaling [1] [9].

Similarly, GSK-7975A potently inhibits pro-inflammatory cytokine release from T-cells across multiple species, including humans, rats, and mice [1] [4]. This highlights the conserved role of CRAC channels (specifically Orai1) in T-cell receptor signaling and subsequent immune activation. Beyond immune cells, SOCE regulates exocrine secretion. In pancreatic acinar cells, physiological cholecystokinin (CCK)-induced Ca²⁺ oscillations and enzyme secretion rely primarily on intracellular store release. GSK-7975A (at concentrations up to 10 µM) exhibits minimal interference with these processes, confirming the selectivity of SOCE inhibition for pathophysiological Ca²⁺ overload rather than normal physiological signaling [4] [10]. This cell-type and context-dependent action makes GSK-7975A a valuable tool for dissecting specific SOCE contributions.

Table 1: Physiological Functions Modulated by GSK-7975A-Mediated SOCE Inhibition

Cell TypeSOCE-Dependent ProcessEffect of GSK-7975AConcentration RangeReference
Human Lung Mast Cells (HLMC)FcεRI-dependent Ca²⁺ influxInhibition~3 µM [1] [4]
Human/Rat Mast CellsHistamine, LTC4 releaseUp to 50% inhibition~3 µM [1] [5]
Human/Rat Mast CellsIL-5, IL-8, IL-13, TNFα releaseUp to 50% inhibition~3 µM [1] [9]
T-cells (Human, Rat, Mouse)Pro-inflammatory cytokine releasePotent inhibitionLow µM range [1] [4]
Pancreatic Acinar CellsCCK-induced physiological Ca²⁺ spiking/secretionMinimal effect≤10 µM [4] [10]

Molecular Architecture of SOCE: STIM/Orai Interactions and CRAC Channels

The molecular machinery of SOCE centers on the dynamic interplay between the ER Ca²⁺ sensor STIM1 and the plasma membrane pore-forming subunit Orai1. Depletion of ER Ca²⁺ stores causes STIM1 to oligomerize and translocate to ER-plasma membrane junctions, where it physically couples with and gates Orai1 channels, opening the highly Ca²⁺-selective CRAC channel pore. GSK-7975A acts as a direct and potent inhibitor of Orai channel function downstream of STIM1 oligomerization and STIM1-Orai interaction [4]. It exhibits a degree of isoform specificity, effectively blocking currents through Orai1 and Orai3 channels expressed in HEK293 cells, albeit with different kinetics (Orai1 inhibition t½ ~75-100s; Orai3 inhibition t½ ~20s at 10 µM) [4] [6].

GSK-7975A demonstrates high selectivity for Orai channels over many other ion channels. It exhibits minimal inhibition (IC₅₀ > 10 µM) against a panel of TRP channels and only weak effects on L-type CaV1.2 channels (IC₅₀ ~8 µM) and TRPV6 channels [4] [6]. This selectivity profile is crucial for its use as a research tool. Biophysical studies using patch-clamp electrophysiology confirmed that GSK-7975A inhibits Ca²⁺ release-activated Ca²⁺ currents (I�CRAC) in STIM1/ORAI1-transfected HEK293 cells [10]. The molecular basis for its action likely involves interaction with the Orai pore, as its inhibitory effect is influenced by the Orai pore geometry [6]. Recent chemical biology efforts have successfully generated functionalized GSK-7975A derivatives featuring photo-caging groups, biotin tags, clickable handles, and deuterium labels. Crucially, most modifications retained potent SOCE inhibitory activity in Fluorometric Imaging Plate Reader (FLIPR) assays, enabling advanced techniques like photo-affinity labeling and spatially controlled activation for probing CRAC channel structure and regulation [3].

Table 2: Molecular Pharmacology of GSK-7975A on Orai Channels

TargetEffect of GSK-7975APotency (IC₅₀ or Notable Concentration)Kinetics/NotesReference
Orai1 (CRAC Current - I�CRAC)Inhibition~4 µM (HEK cells)t½ ~75-100s (10 µM) [4] [6]
Orai3 (CRAC Current)InhibitionSimilar to Orai1t½ ~20s (10 µM), faster kinetics [4] [6]
L-type CaV1.2 ChannelsWeak Inhibition~8 µM~10-fold lower affinity than for Orai [6] [4]
TRP Channels (Various)Minimal InhibitionIC₅₀ > 10 µMDemonstrates selectivity [4] [6]
TRPV6Reduced EffectLower affinity than OraiSpecificity noted [4]
STIM1 Oligomerization / STIM1-Orai CouplingNo Direct EffectN/AActs downstream [4]
Derivatization (Photo-caged, Biotin, etc.)Retained ActivitySimilar to parent compoundEnables chemical biology tools [3]

Pathophysiological Implications of Dysregulated SOCE

Sustained and excessive SOCE, leading to pathological cytosolic Ca²⁺ overload, is a critical driver of cellular injury in several disease states. GSK-7975A has been pivotal in validating the therapeutic potential of Orai1 inhibition in experimental models of acute pancreatitis (AP) and vascular dysfunction. In pancreatic acinar cells, toxins like taurolithocholic acid 3-sulfate (TLCS) or high doses of cerulein induce prolonged global Ca²⁺ elevations and activate the necrotic cell death pathway. GSK-7975A potently (IC₅₀ ~3.4 µM) inhibits SOCE induced by thapsigargin or these toxins in both mouse and human pancreatic acinar cells. This inhibition prevents the sustained rise in cytosolic [Ca²⁺], abolishes toxic palmitoleic acid ethyl ester (PAEE)-induced trypsin and protease activation, and critically, blocks the progression to necrosis [10].

Translating these in vitro findings, GSK-7975A demonstrates remarkable efficacy in diverse in vivo AP models (TLCS-AP, cerulein-AP, fatty acid ethyl ester (FAEE)-AP). Administered systemically in a dose- and time-dependent manner, it significantly reduces key local and systemic features of AP: serum amylase elevation, pancreatic and lung neutrophil infiltration (myeloperoxidase, MPO), serum IL-6 levels, and pancreatic histopathological damage. Early administration (1 hour post-induction) proved significantly more effective than delayed treatment (6 hours), highlighting the critical window for targeting SOCE in this pathology [10].

In the vascular system, GSK-7975A modulates isometric contraction in mouse aortic segments, revealing differential effects based on the activation pathway. It inhibits contraction elicited via non-selective cation channels (NSCC) with higher potency (IC₅₀ ~1.2 µM) compared to contractions driven primarily by voltage-gated Ca²⁺ channels (VGCC) induced by depolarization (e.g., high K⁺, IC₅₀ ~12 µM). GSK-7975A does not affect phenylephrine-induced phasic contractions (dependent on IP₃-mediated SR Ca²⁺ release) or the refilling of the contractile SR Ca²⁺ store itself. However, it significantly inhibits non-contractile, store-operated Ca²⁺ influx. Its ability to shift K⁺ concentration-contraction curves suggests it may induce repolarization, potentially by inhibiting NSCC, thereby indirectly reducing VGCC activation [2] [6]. This indicates a complex role for Orai/CRAC channels and potentially related NSCC in vascular smooth muscle tone regulation, particularly under pathophysiological conditions associated with depolarization.

Table 3: Efficacy of GSK-7975A in Disease Models via SOCE Inhibition

Disease ModelKey Pathological ProcessEffect of GSK-7975AOutcome Measures ImprovedReference
Acute Pancreatitis (TLCS, CER, FAEE models)Acinar cell Ca²⁺ overload, NecrosisPrevents activation of necrosis↓ Serum Amylase, ↓ IL-6, ↓ Pancreatic/Lung MPO, ↓ Histopathology [10]
Acute Pancreatitis (Human/Mouse Acinar Cells)Toxin-induced sustained [Ca²⁺]₈ riseConcentration-dependent block (IC₅₀ ~3.4 µM)>90% inhibition of Ca²⁺ influx, ↓ Protease activation, ↓ Necrosis [10]
Mouse Aorta ContractionNSCC-mediated Ca²⁺ influxPotent inhibitionIC₅₀ ~1.2 µM for NSCC-dependent contraction [2] [6]
Mouse Aorta ContractionVGCC-mediated Ca²⁺ influxModerate inhibitionIC₅₀ ~12 µM for depolarization (K⁺)-induced contraction [2] [6]
Vascular Dysfunction (Potential)Enhanced NSCC activity / DepolarizationRepolarization (proposed)Shift in K⁺ concentration-contraction curve [6]

Properties

CAS Number

1253186-56-9

Product Name

GSK-7975A

IUPAC Name

2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide

Molecular Formula

C18H12F5N3O2

Molecular Weight

397.305

InChI

InChI=1S/C18H12F5N3O2/c19-13-2-1-3-14(20)16(13)17(28)24-15-6-7-26(25-15)9-10-4-5-11(27)8-12(10)18(21,22)23/h1-8,27H,9H2,(H,24,25,28)

InChI Key

CPYTVBALBFSXSH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)O)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GSK-7975A; GSK 7975A; GSK7975A; GSK-7975; GSK 7975; GSK7975.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.